5-(2,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-ylamine hydrochloride
Overview
Description
The compound “5-(2,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-ylamine hydrochloride” is a derivative of thiadiazole, which is a heterocyclic compound containing nitrogen, sulfur, and carbon atoms. The 2,4-dimethoxyphenyl group is a common motif in organic chemistry, often contributing to the bioactivity of pharmaceuticals and natural products .
Chemical Reactions Analysis
Thiadiazoles can participate in a variety of chemical reactions, often acting as ligands in coordination chemistry or as nucleophiles in organic reactions. The 2,4-dimethoxyphenyl group might also undergo reactions depending on the conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the 2,4-dimethoxyphenyl group could increase its lipophilicity, potentially affecting its solubility and stability .Scientific Research Applications
Structural and Electronic Properties
A study on the crystal and molecular structure of a related compound, 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, characterized by spectroscopic techniques and X-ray diffraction, revealed details about its structural geometry, electronic properties, and potential as a nonlinear optical (NLO) material. The findings suggested that such compounds could have significant applications in designing new chemical entities for specific technological applications, indicating the broader potential of the thiadiazole class of compounds in materials science (Kerru et al., 2019).
Antimicrobial and Anticancer Activities
Another dimension of research involves the synthesis and biological evaluation of thiadiazole derivatives. For instance, compounds synthesized from 5-amino-1,3,4-thiadiazol-2-thiol have shown significant antimicrobial and anticancer activities. These findings underscore the potential of thiadiazole derivatives in developing new therapeutic agents, suggesting the potential medical applications of compounds like "5-(2,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-ylamine hydrochloride" (Gomha et al., 2014).
Corrosion Inhibition
The role of 1,3,4-thiadiazole derivatives as corrosion inhibitors has also been explored, where compounds exhibited good inhibition properties for mild steel in acidic solutions. Such studies highlight the potential of thiadiazole compounds in industrial applications, particularly in protecting metals from corrosion, indicating the versatility of thiadiazole derivatives in applications beyond medicinal chemistry (Bentiss et al., 2007).
properties
IUPAC Name |
5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2S.ClH/c1-14-6-3-4-7(8(5-6)15-2)9-12-13-10(11)16-9;/h3-5H,1-2H3,(H2,11,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOKDTBWLQOYDNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NN=C(S2)N)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-ylamine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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